7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-chloro-2-methylphenoxyethyl substituent at the 7-position
Mechanism of Action
Target of Action
The primary target of 7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a key target in cancer research .
Mode of Action
7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The compound affects the ERK signaling pathway, which is a part of the larger MAPK (Mitogen-Activated Protein Kinase) pathway . The downstream effects of this inhibition include the induction of cell apoptosis and G2/M phase arrest, as well as the regulation of cell cycle-related and apoptosis-related proteins in cells .
Result of Action
The molecular and cellular effects of 7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine’s action include the inhibition of cell growth and colony formation . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 4-chloro-2-methylphenol with ethyl bromoacetate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide undergoes cyclization with formamide to form the triazolopyrimidine core. Finally, the 7-position is functionalized with the 4-chloro-2-methylphenoxyethyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: The compound is studied for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Chloro-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure with different substituents.
Uniqueness
7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituent at the 7-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and pharmaceutical applications .
Properties
IUPAC Name |
7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-7-11(15)3-4-13(9)20-10(2)12-5-6-16-14-17-8-18-19(12)14/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUDBAOSZDAQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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